molecular formula C6H7ClN2 B1588764 3-Chloro-4-methylpyridin-2-amine CAS No. 56960-76-0

3-Chloro-4-methylpyridin-2-amine

Cat. No.: B1588764
CAS No.: 56960-76-0
M. Wt: 142.58 g/mol
InChI Key: ATBLRRXUGPZNKX-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpyridin-2-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methyl group at the fourth position, and an amino group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the chlorination of 2-amino-4-methylpyridine. This process typically uses reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Another method involves the Buchwald-Hartwig amination of 3-chloro-4-methylpyridine with ammonia or an amine source. This reaction is catalyzed by palladium complexes and requires the presence of a base such as potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) .

Industrial Production Methods

On an industrial scale, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods may include the initial synthesis of intermediate compounds, followed by chlorination and amination steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylpyridin-2-amine largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or interact with neurotransmitter receptors, thereby modulating cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-chloro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBLRRXUGPZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431802
Record name 2-Amino-3-chloro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56960-76-0
Record name 2-Amino-3-chloro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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